2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
CAS No.:
Cat. No.: VC16513307
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10O5 |
---|---|
Molecular Weight | 210.18 g/mol |
IUPAC Name | 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
Standard InChI | InChI=1S/C10H10O5/c11-4-7-5-14-9-3-6(10(12)13)1-2-8(9)15-7/h1-3,7,11H,4-5H2,(H,12,13) |
Standard InChI Key | BOUAQNLOSMPHOJ-UHFFFAOYSA-N |
Canonical SMILES | C1C(OC2=C(O1)C=C(C=C2)C(=O)O)CO |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 2,3-dihydro-1,4-benzodioxine scaffold, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. At position 6 of the benzene ring, a carboxylic acid group (-COOH) is attached, while position 2 of the dioxane ring is substituted with a hydroxymethyl group (-CHOH). The molecular formula is CHO, with a molecular weight of 210.18 g/mol .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
SMILES | C1C(OC2=C(O1)C=C(C=C2)C(=O)O)CO | |
InChIKey | BOUAQNLOSMPHOJ-UHFFFAOYSA-N | |
CAS Number | 19676-89-2 |
The planar benzodioxine system and polar functional groups suggest moderate solubility in polar solvents like water or ethanol, though experimental data remain limited.
Synthesis and Manufacturing
Synthetic Pathways
A patented method (CN105801556A) outlines a two-step synthesis starting from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane :
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Ring-Closure Reaction:
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Oxidation to Carboxylic Acid:
This method avoids hazardous peroxides, enhancing safety and scalability for industrial production.
Table 2: Synthetic Optimization
Parameter | Value | Impact on Yield |
---|---|---|
KMnO Concentration | 18–30 g/500 mL HO | Maximizes oxidation efficiency |
Reaction Temperature | 90–110°C | Ensures complete conversion |
Purification | Recrystallization | Achieves >95% purity |
Physicochemical Properties
Thermal and Solubility Profiles
While direct data for the hydroxymethyl variant are sparse, its structural analog, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 4442-54-0), exhibits a melting point of 138°C and a molecular weight of 180.16 g/mol . The hydroxymethyl group likely increases hydrophilicity, potentially improving aqueous solubility compared to the non-hydroxylated analog.
Stability
The benzodioxine core is resistant to hydrolysis under neutral conditions but may degrade under strong acids or bases due to ether cleavage. Storage in amber glass at room temperature is recommended to prevent photodegradation .
Analytical Characterization
Spectroscopic Data
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